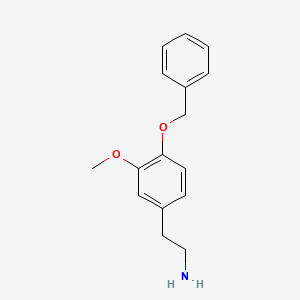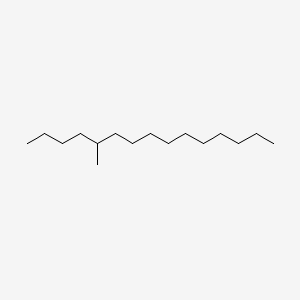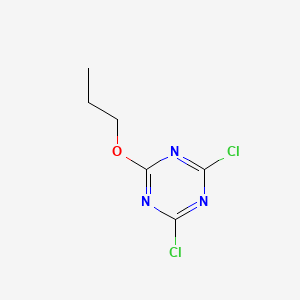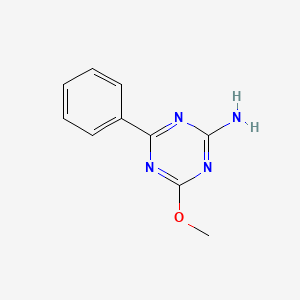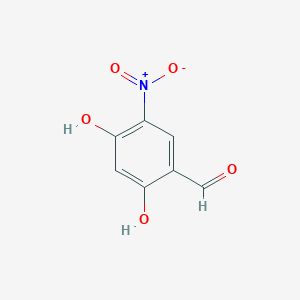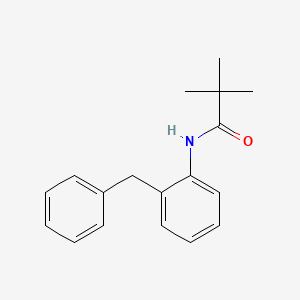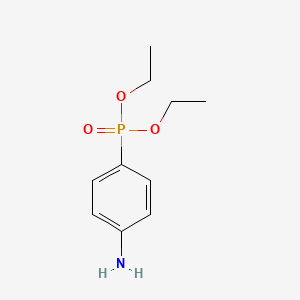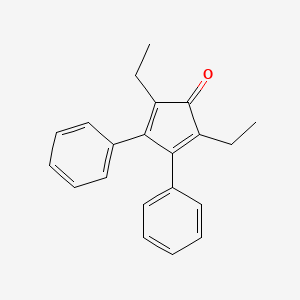
2,5-Diethyl-3,4-diphenylcyclopentadienone
説明
2,5-Diethyl-3,4-diphenylcyclopentadienone, also known as Dienone, is a cyclic ketone that has been widely used in scientific research. It is a versatile compound that can be synthesized through various methods, and its unique structure allows it to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
1. Pericyclic Reaction Behavior
2,5-Diethyl-3,4-diphenylcyclopentadienone demonstrates intriguing behavior in pericyclic reactions. It undergoes 1,5-sigmatropic rearrangement following 1,4-addition reactions with amines, as observed in a study by Yamaguchi et al. (2004). This study highlights its utility in understanding sequential pericyclic reactions and stereochemical outcomes (Yamaguchi et al., 2004).
2. Organometallic Complex Formation
The compound forms unique organometallic complexes, as evidenced in research by Rechavi et al. (2008). They discovered that RhICl(cyclopentadienone) complexes, including those with 2,5-diethyl-3,4-diphenylcyclopentadienone, can form trimers or tetramers, revealing a complex dynamic in organometallic chemistry (Rechavi et al., 2008).
3. Catalytic Applications in Hydrogenation Reactions
In the field of catalysis, this compound has shown potential. Funk et al. (2018) synthesized (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds and explored their efficacy in transfer hydrogenations and dehydrogenations, indicating its potential as a versatile catalyst in organic transformations (Funk et al., 2018).
4. Kinetic Studies in Chemical Reactions
The compound has been used in kinetic studies, as demonstrated by Weiss and Touchette (1990). They utilized 2,5-dimethyl-3,4-diphenylcyclopentadienone to study reversible dimerization reactions, providing valuable insights into reaction kinetics and mechanisms (Weiss & Touchette, 1990).
5. Involvement in Cycloaddition Reactions
Yasuda et al. (1980) investigated the compound's role in pericyclic reactions, particularly its interaction with cyclooctatetraene. This research sheds light on the compound's versatility in forming diverse cycloadducts, which is fundamental to understanding its reactivity in organic synthesis (Yasuda et al., 1980).
特性
IUPAC Name |
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCOHPDBKHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199890 | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethyl-3,4-diphenylcyclopentadienone | |
CAS RN |
51932-77-5 | |
| Record name | 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51932-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051932775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of ethyl groups in 2,5-diethyl-3,4-diphenylcyclopentadienone influence its reactivity in Diels-Alder reactions compared to its analog, tetraphenylcyclopentadienone?
A: Research indicates that 2,5-diethyl-3,4-diphenylcyclopentadienone participates in Diels-Alder reactions with a neutral electron demand, unlike tetraphenylcyclopentadienone which exhibits inverse electron demand . This difference suggests that the electron-donating nature of the ethyl groups in 2,5-diethyl-3,4-diphenylcyclopentadienone moderates its electron-accepting ability compared to the fully phenyl-substituted analog. This difference in electronic influence impacts the reaction rate and regioselectivity when reacting with various dienophiles.
Q2: Can you elaborate on the structural characterization of the Diels-Alder adducts formed by 2,5-diethyl-3,4-diphenylcyclopentadienone?
A: Studies have confirmed that 2,5-diethyl-3,4-diphenylcyclopentadienone predominantly forms endo adducts when reacting with various dienophiles including styrenes, norbornadiene, norbornene, and maleic anhydride . This stereoselectivity is typical for Diels-Alder reactions and highlights the influence of secondary orbital interactions in determining the product configuration.
Q3: Beyond its role as a diene in Diels-Alder reactions, how else does 2,5-diethyl-3,4-diphenylcyclopentadienone interact with other chemical species?
A: Interestingly, 2,5-diethyl-3,4-diphenylcyclopentadienone can act as a ligand in organometallic complexes. For instance, it forms a dimeric adduct with rhodium(I) chloride in the presence of acetonitrile, bridging through both chloride and carbonyl interactions . This ability to coordinate with metal centers expands the potential applications of 2,5-diethyl-3,4-diphenylcyclopentadienone in areas like catalysis.
Q4: Are there any specific examples where 2,5-diethyl-3,4-diphenylcyclopentadienone has been utilized in the synthesis of complex molecules?
A: Indeed, 2,5-diethyl-3,4-diphenylcyclopentadienone plays a crucial role in the synthesis of stable norbornadienone derivatives when reacted with trithiadiazepine . These norbornadienones, upon further reaction, can lead to the formation of aromatic benzotrithiadiazepines and benzo-1,2,3-trithioles, showcasing the utility of 2,5-diethyl-3,4-diphenylcyclopentadienone in generating diverse heterocyclic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



